N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole-thiazole core linked to a furan-substituted isoxazole via a carboxamide group. This structure combines multiple pharmacophoric motifs:
- Benzothiazole: Known for antimicrobial and anticancer properties.
- Thiazole: Implicated in kinase inhibition and metabolic modulation.
- Isoxazole: Enhances metabolic stability and binding affinity.
- Furan: Contributes to π-π interactions and solubility profiles.
Its synthesis likely involves sequential cyclization and coupling reactions, analogous to methods described in benzothiazole-thiazole systems .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O3S2/c23-16(11-8-14(25-22-11)13-5-3-7-24-13)21-18-20-12(9-26-18)17-19-10-4-1-2-6-15(10)27-17/h1-9H,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNZIFYQJNEFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and thiazole intermediates, which are then coupled with a furan ring through a series of condensation and cyclization reactions. The final step involves the formation of the isoxazole ring and the attachment of the carboxamide group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing thiazole and isoxazole moieties in exhibiting anticancer properties. For instance, derivatives of isoxazole have shown promising activity against various cancer cell lines, with specific emphasis on their ability to induce apoptosis and inhibit cell proliferation.
A study demonstrated that similar compounds could effectively target specific signaling pathways involved in cancer progression, such as the AMPK pathway, which is crucial for cellular energy homeostasis and metabolism . The structure of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide suggests it may similarly interact with these pathways, warranting further investigation into its anticancer efficacy.
Antiviral Properties
Thiazole derivatives have been recognized for their antiviral activities. Research indicates that compounds with similar structural features can inhibit viral replication by targeting viral enzymes or proteins essential for the viral life cycle. For example, certain thiazole-based compounds have shown effectiveness against Hepatitis C virus (HCV) by acting on the NS5B RNA polymerase .
The application of this compound in antiviral research could be explored, given its structural similarities to known antiviral agents.
Photophysical Properties
Compounds featuring furan and isoxazole rings have been studied for their photophysical properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and solar cells. The incorporation of benzo[d]thiazole moieties can enhance the photostability and efficiency of these materials .
Synthesis of Functional Materials
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Activity: Thiazole-Benzothiazole Derivatives
- Compound 3b (p-chlorophenyl-substituted benzothiazole-oxadiazinane): Exhibited potent activity against Staphylococcus aureus (comparable to tetracycline) due to electron-withdrawing Cl enhancing membrane penetration .
- Target Compound: The absence of a p-chlorophenyl group in the target compound may reduce its antibacterial efficacy compared to 3b.
Table 1: Antimicrobial Activity Comparison
Anticancer Activity: Furan-Thiazole Hybrids
- Compound 31 (N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide): Demonstrated potent KPNB1 inhibition and anticancer activity via Suzuki coupling and amide formation . The 4-fluorophenyl group enhances target selectivity.
- Compound 7b/11 (Thiadiazole derivatives): Showed IC50 values of 1.61–1.98 μg/mL against HepG-2 cells, attributed to thiazole-thiadiazole synergy .
- Target Compound : The benzothiazole-thiazole core may improve DNA intercalation or kinase inhibition compared to simpler thiazoles. However, the lack of fluorophenyl groups (as in 31) could reduce specificity.
Table 2: Anticancer Activity Comparison
Photophysical Properties: Benzothiazole-Triphenylamine Derivatives
- Compounds 1–3 (Triphenylamine-benzothiazole): Exhibited temperature-dependent fluorescence switching in polar solvents due to twisted intramolecular charge transfer (TICT) states .
- Target Compound : While lacking triphenylamine, its benzothiazole-thiazole core may still show fluorescence properties. However, the furan-isoxazole group could introduce steric hindrance, altering TICT behavior.
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines multiple heterocyclic moieties, which are known for their diverse biological activities. The presence of the benzo[d]thiazole and thiazole rings, along with the isoxazole and furan functionalities, suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may function as an enzyme inhibitor, affecting pathways related to inflammation and cancer progression.
Enzyme Inhibition
Research has shown that compounds with similar structures exhibit significant enzyme inhibitory activity, particularly against kinases and other critical enzymes involved in cellular signaling pathways. For instance, derivatives of thiazole and isoxazole have been documented to inhibit the activity of certain kinases with IC50 values in the low micromolar range .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound:
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effects on a panel of 60 human cancer cell lines, revealing significant growth inhibition with GI50 values ranging from 0.20 to 2.58 μM. This suggests strong potential for further development as an anticancer agent .
- Antimicrobial Activity : Another investigation focused on its antimicrobial properties, demonstrating effective inhibition against various bacterial strains at concentrations lower than 4 μg/mL. This positions the compound as a candidate for antibiotic development .
- Inflammation Models : Preliminary tests in animal models indicated that the compound may reduce inflammatory responses, though specific dosage effects and mechanisms remain to be fully elucidated.
Research Findings
Recent studies have explored structural modifications to enhance the biological activity of this compound. For example, modifications at the thiazole or isoxazole moieties have been shown to improve potency against specific targets while minimizing toxicity to normal cells .
Q & A
Q. Advanced Research Focus
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., bacterial enzymes or cancer-related proteins). Docking scores and binding poses (e.g., hydrogen bonds with active-site residues) guide lead optimization .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Validation : Compare docking results with experimental IC₅₀ values or crystallographic data. Discrepancies may indicate solvation effects or conformational flexibility .
How can contradictions in biological activity data among similar compounds be resolved?
Advanced Research Focus
Address inconsistencies by:
- Standardizing Assays : Use identical bacterial strains (e.g., ATCC 25923 for S. aureus) and assay conditions (e.g., 24 h incubation at 37°C) .
- Control Experiments : Include reference compounds (e.g., tetracycline for antimicrobial studies) to normalize results .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., chloro-substituted analogs consistently outperforming methoxy derivatives) .
What experimental designs are recommended for elucidating the compound's mechanism of action?
Q. Advanced Research Focus
- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries to identify binding partners .
- Pathway Analysis : Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to detect upregulated/downregulated pathways post-treatment .
- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀ for bacterial DNA gyrase) using fluorescence-based assays .
How can stability and degradation profiles be assessed under physiological conditions?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
